molecular formula C14H11Cl2NO2 B2370125 4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol CAS No. 300865-44-5

4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol

Cat. No. B2370125
M. Wt: 296.15
InChI Key: XCBMFDQKEPUTJQ-CAOOACKPSA-N
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Description

This compound is a type of Schiff base, which are often used in organic synthesis and coordination chemistry. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and in this case, the amine is likely 3-chloro-4-methoxyaniline and the carbonyl compound is 4-chlorosalicylaldehyde .


Synthesis Analysis

The synthesis of similar Schiff bases usually involves the condensation of an amine with a carbonyl compound. This reaction is often carried out in a solvent like methanol at room temperature .


Molecular Structure Analysis

The molecular structure of this compound likely involves a C=N double bond (indicative of a Schiff base) and various functional groups attached to the phenol rings, including chloro and methoxy groups .


Chemical Reactions Analysis

As a Schiff base, this compound could potentially act as a ligand and form complexes with various metal ions. These complexes often exhibit interesting properties and can be used in various applications .

Scientific Research Applications

Structural and Molecular Properties

  • The compound exhibits significant planarity in its structure, with the two primary parts inclined at an angle, indicating a stable molecular configuration (Yaeghoobi, Rahman, & Ng, 2009).

Antibacterial and Antioxidant Activities

  • A study on tridentate salicylaldimines, including a compound structurally similar to the title chemical, demonstrated notable antibacterial and antioxidant activities. This suggests potential applicability in developing antimicrobial and antioxidative agents (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Application in Metal Complexes

  • The compound has been used to form metal complexes, exhibiting interesting structural properties, such as distorted square pyramidal and octahedral geometries. This indicates its utility in the synthesis of metal-organic frameworks or coordination compounds (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Luminescence and Nonlinear Optical Properties

  • Research has shown that derivatives of this compound display luminescence and nonlinear optical properties, suggesting potential uses in photonic devices and sensors (Mohite, Patil-Deshmukh, & Chavan, 2020).

Docking Studies and Fluorescence

  • Docking studies of compounds derived from this chemical showed significant interaction with specific enzymes, indicating potential for drug design and medicinal chemistry applications. Additionally, fluorescence studies suggest applicability in bioimaging or as a fluorescent probe (Kusmariya & Mishra, 2015).

Synthesis of Novel Compounds and Potential Applications

properties

IUPAC Name

4-chloro-2-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBMFDQKEPUTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol

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